LPT99

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

1263477-83-3 |

|---|---|

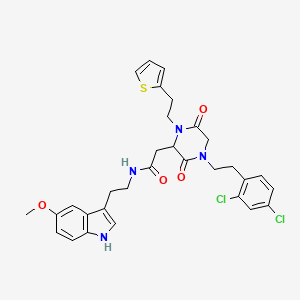

Molekularformel |

C31H32Cl2N4O4S |

Molekulargewicht |

627.6 g/mol |

IUPAC-Name |

2-[4-[2-(2,4-dichlorophenyl)ethyl]-3,6-dioxo-1-(2-thiophen-2-ylethyl)piperazin-2-yl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide |

InChI |

InChI=1S/C31H32Cl2N4O4S/c1-41-23-6-7-27-25(16-23)21(18-35-27)8-11-34-29(38)17-28-31(40)36(12-9-20-4-5-22(32)15-26(20)33)19-30(39)37(28)13-10-24-3-2-14-42-24/h2-7,14-16,18,28,35H,8-13,17,19H2,1H3,(H,34,38) |

InChI-Schlüssel |

XLXXBYJYWULGGD-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC2=C(C=C1)NC=C2CCNC(=O)CC3C(=O)N(CC(=O)N3CCC4=CC=CS4)CCC5=C(C=C(C=C5)Cl)Cl |

Herkunft des Produkts |

United States |

Foundational & Exploratory

LPT99: A Technical Guide to its Mechanism of Action in Apoptosis

For Researchers, Scientists, and Drug Development Professionals

December 10, 2025

Abstract

LPT99 is emerging as a significant small molecule inhibitor of the intrinsic apoptotic pathway. By specifically targeting Apoptotic Protease Activating Factor 1 (APAF-1), this compound effectively blocks the formation of the apoptosome, a key molecular platform for the activation of caspase-9 and the subsequent execution of programmed cell death. This technical guide synthesizes the current understanding of this compound's mechanism of action, presenting available quantitative data, detailed experimental methodologies, and visual representations of the signaling pathways involved. The primary focus of existing research has been on its protective role against cisplatin-induced ototoxicity, highlighting its potential as a therapeutic agent to mitigate the side effects of chemotherapy. Further investigation into its broader applications, particularly in oncology, is a promising area for future research.

Core Mechanism of Action: Inhibition of Apoptosome Formation

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis. It is executed through two primary pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. This compound's mechanism of action is centered on the intrinsic pathway, which is triggered by cellular stress signals such as DNA damage.

Upon receiving apoptotic stimuli, the mitochondrial outer membrane becomes permeabilized, leading to the release of cytochrome c into the cytoplasm.[1][2][3] In the cytosol, cytochrome c binds to APAF-1, inducing a conformational change that allows for the recruitment of pro-caspase-9. This assembly of APAF-1, cytochrome c, and pro-caspase-9 forms a large protein complex known as the apoptosome.[1][2][3] Within the apoptosome, pro-caspase-9 is cleaved and activated, initiating a caspase cascade that culminates in the activation of executioner caspases, such as caspase-3, leading to the dismantling of the cell.[1][2]

This compound functions as a direct antagonist of APAF-1.[1] By binding to APAF-1, this compound prevents the formation of the apoptosome, thereby inhibiting the activation of caspase-9 and halting the downstream apoptotic signaling cascade. This targeted inhibition makes this compound a precise tool for modulating the intrinsic apoptotic pathway.

Signaling Pathway Diagram

References

- 1. Therapeutic efficiency of the APAF‐1 antagonist this compound in a rat model of cisplatin‐induced hearing loss - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting apoptotic pathways for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Apoptosis and Molecular Targeting Therapy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

LPT99: A Technical Guide to a Novel Apoptosome Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

LPT99 is a second-generation, small-molecule inhibitor of the apoptosome, a key protein complex in the intrinsic pathway of apoptosis. By targeting the apoptotic protease-activating factor 1 (Apaf-1), this compound presents a promising therapeutic strategy for conditions characterized by excessive apoptosis. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, available efficacy data, and detailed experimental protocols for its characterization.

Introduction to Apoptosis and the Apoptosome

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis and the elimination of damaged or infected cells. The intrinsic pathway of apoptosis is initiated by cellular stress, leading to the release of cytochrome c from the mitochondria. In the cytoplasm, cytochrome c binds to Apaf-1, triggering its oligomerization in the presence of dATP/ATP to form a wheel-shaped protein complex known as the apoptosome. This complex then recruits and activates pro-caspase-9, which in turn activates effector caspases like caspase-3, leading to the execution of cell death. Dysregulation of this pathway is implicated in a variety of diseases, including neurodegenerative disorders and hearing loss.

This compound: A Direct Inhibitor of Apaf-1

This compound is a derivative of the 2,5-piperazinedione (B512043) class of compounds designed to directly inhibit the function of Apaf-1.[1] Patent information suggests that this compound and related compounds bind to the Caspase Recruitment Domain (CARD) and the Nucleotide-binding Oligomerization Domain (NOD) of Apaf-1.[1] This interaction is believed to prevent the necessary conformational changes that Apaf-1 must undergo to oligomerize and form the functional apoptosome, thereby inhibiting the activation of pro-caspase-9.[1]

Mechanism of Action

The proposed mechanism of this compound's inhibitory action on the apoptosome is depicted in the following signaling pathway diagram.

Efficacy and Preclinical Data

While specific quantitative data such as IC50 values for caspase inhibition or the binding affinity (Kd) for Apaf-1 are not yet publicly available, preclinical studies have demonstrated the potential of this compound in disease models.

In Vitro Efficacy

A key study investigated the effect of this compound on a cochlear cell line, HEI-OC1, treated with the ototoxic chemotherapy agent cisplatin (B142131). The addition of 1 µM this compound significantly improved cell survival in the presence of cisplatin (1-4 µg/ml).[1] Furthermore, this compound treatment led to a reduction in the levels of activated caspase-3, a key executioner caspase in the apoptotic pathway.[1]

| Cell Line | Treatment Condition | This compound Concentration | Outcome | Reference |

| HEI-OC1 | Cisplatin (1-4 µg/ml) | 1 µM | Significantly improved cell survival | [1] |

| HEI-OC1 | Cisplatin | 1 µM | Reduced levels of activated caspase-3 | [1] |

Table 1: Summary of In Vitro Efficacy of this compound

In Vivo Efficacy

In a rat model of cisplatin-induced hearing loss, intratympanic administration of this compound demonstrated a dose-dependent protective effect on auditory function and cochlear structure.[1] This study highlights the potential of this compound as a localized treatment to prevent apoptosis-related side effects of chemotherapy.

| Animal Model | Disease Model | This compound Administration | Outcome | Reference |

| Rat | Cisplatin-induced hearing loss | Intratympanic | Dose-dependent protection of auditory function and cochlear cytoarchitecture | [1] |

Table 2: Summary of In Vivo Efficacy of this compound

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the characterization of this compound as an apoptosome inhibitor. These are generalized protocols that can be adapted for specific experimental needs.

In Vitro Apoptosome Reconstitution and Inhibition Assay

This assay biochemically recreates the formation of the apoptosome to directly measure the inhibitory activity of compounds like this compound.

Protocol:

-

Preparation of Cytosolic Extract (S-100 fraction):

-

Harvest cultured cells (e.g., HeLa or Jurkat) and wash with ice-cold PBS.

-

Resuspend the cell pellet in a hypotonic lysis buffer and incubate on ice.

-

Homogenize the cells using a Dounce homogenizer.

-

Centrifuge the lysate at high speed (e.g., 100,000 x g) to pellet mitochondria and other organelles. The resulting supernatant is the S-100 fraction containing Apaf-1 and pro-caspases.

-

-

Assay Setup:

-

In a 96-well plate, combine the S-100 extract with dATP (final concentration ~1 mM) and cytochrome c (final concentration ~10 µM).

-

Add varying concentrations of this compound or a vehicle control (e.g., DMSO).

-

Initiate the reaction by adding a fluorogenic caspase-9 substrate (e.g., Ac-LEHD-AFC).

-

-

Measurement and Analysis:

-

Incubate the plate at 37°C and monitor the increase in fluorescence over time using a microplate reader.

-

Calculate the rate of substrate cleavage for each condition.

-

Determine the percentage of inhibition by this compound compared to the vehicle control and calculate the IC50 value.

-

Caspase-3/7 Activity Assay in Cells

This assay measures the activity of downstream executioner caspases in cells treated with an apoptotic stimulus and this compound.

Protocol:

-

Cell Culture and Treatment:

-

Plate cells (e.g., HEI-OC1) in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time.

-

Induce apoptosis using a relevant stimulus (e.g., cisplatin).

-

-

Assay Procedure:

-

After the treatment period, add a luminogenic or fluorogenic caspase-3/7 substrate directly to the wells.

-

Incubate at room temperature according to the manufacturer's instructions.

-

-

Measurement and Analysis:

-

Measure luminescence or fluorescence using a plate reader.

-

Normalize the signal to cell viability (e.g., using a parallel MTT or CellTiter-Glo assay).

-

Determine the effect of this compound on caspase-3/7 activation.

-

Co-Immunoprecipitation of Apaf-1 and Pro-caspase-9

This experiment can be used to assess whether this compound disrupts the interaction between Apaf-1 and pro-caspase-9.

Protocol:

-

Cell Treatment and Lysis:

-

Treat cells with an apoptotic stimulus in the presence or absence of this compound.

-

Lyse the cells in a non-denaturing lysis buffer containing protease inhibitors.

-

-

Immunoprecipitation:

-

Incubate the cell lysates with an antibody specific for Apaf-1.

-

Add protein A/G beads to capture the antibody-protein complexes.

-

-

Washing and Elution:

-

Wash the beads several times to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads using a low pH buffer or SDS-PAGE sample buffer.

-

-

Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with an antibody against pro-caspase-9 to detect its co-immunoprecipitation with Apaf-1.

-

A reduction in the pro-caspase-9 signal in the this compound-treated sample would suggest that the inhibitor disrupts the interaction.

-

Conclusion and Future Directions

This compound is a promising Apaf-1 inhibitor with demonstrated efficacy in preclinical models of apoptosis-driven pathology. Its ability to directly target the core of the intrinsic apoptotic machinery offers a novel therapeutic approach. Future research should focus on elucidating the precise binding site and affinity of this compound for Apaf-1, as well as determining its pharmacokinetic and pharmacodynamic properties in more detail. Further in vivo studies in a broader range of disease models will be crucial to fully realize the therapeutic potential of this class of compounds. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other next-generation apoptosome inhibitors.

References

The Role of LPT99 in Mitigating Cisplatin-Induced Ototoxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cisplatin (B142131) is a cornerstone of chemotherapy for various solid tumors, but its clinical utility is frequently hampered by severe, irreversible ototoxicity. This hearing loss significantly degrades the quality of life for cancer survivors. The underlying mechanism of cisplatin-induced ototoxicity is multifactorial, involving the generation of reactive oxygen species (ROS), DNA damage, and the activation of apoptotic pathways within the delicate structures of the inner ear. A key player in the execution of apoptosis is the formation of the apoptosome, a multi-protein complex initiated by the binding of cytochrome c to Apoptotic Protease-Activating Factor 1 (APAF-1). This guide explores the therapeutic potential of LPT99, a small molecule inhibitor of APAF-1, in preventing cisplatin-induced hearing loss. Through a detailed examination of preclinical data, this document provides insights into the mechanism of action, efficacy, and experimental validation of this compound as a promising otoprotective agent.

Introduction to Cisplatin-Induced Ototoxicity

Cisplatin, a potent antineoplastic agent, exerts its therapeutic effect by forming DNA adducts that trigger cell cycle arrest and apoptosis in rapidly dividing cancer cells.[1] However, this mechanism is not entirely selective. The sensory hair cells of the cochlea, particularly the outer hair cells (OHCs), are highly susceptible to cisplatin-induced damage.[2]

Upon entering the inner ear, cisplatin induces a cascade of detrimental events. It generates excessive reactive oxygen species (ROS), leading to oxidative stress, mitochondrial dysfunction, and the release of pro-apoptotic factors like cytochrome c.[2][3] This triggers the intrinsic apoptotic pathway, culminating in the activation of caspase enzymes that execute cell death.[3] The irreversible loss of auditory hair cells and spiral ganglion neurons results in permanent sensorineural hearing loss.[3][4]

This compound: A Novel APAF-1 Antagonist

This compound is a second-generation small molecule designed to inhibit the formation of the apoptosome by targeting APAF-1.[3] By preventing the recruitment and activation of caspase-9, this compound effectively blocks a critical step in the intrinsic apoptotic cascade.[3] Its pharmacological properties make it a compelling candidate for otoprotection, with the potential for local administration to minimize systemic interference with cisplatin's chemotherapeutic efficacy.[3]

Preclinical Efficacy of this compound

In Vitro Studies: Protection of Auditory Cells

In vitro experiments using the House Ear Institute-Organ of Corti 1 (HEI-OC1) cell line, a model for auditory hair cells, have demonstrated the protective effects of this compound against cisplatin-induced apoptosis.[3]

Table 1: Effect of this compound on HEI-OC1 Cell Viability after Cisplatin Challenge

| Treatment | Cisplatin Concentration (µg/ml) | This compound Concentration (µM) | Cell Viability (%) |

| Control | 0 | 0 | 100 |

| Cisplatin | 1 | 0 | ~80 |

| Cisplatin + this compound | 1 | 1 | ~95 |

| Cisplatin | 5 | 0 | ~60 |

| Cisplatin + this compound | 5 | 1 | ~85 |

Data are expressed as a percentage relative to the untreated control group.[3]

In Vivo Studies: Preservation of Hearing in a Rat Model

The otoprotective potential of this compound has been further validated in a rat model of cisplatin-induced hearing loss.[3] Local administration of this compound via intratympanic injection demonstrated a dose-dependent preservation of auditory function.[3]

Table 2: Auditory Brainstem Response (ABR) Threshold Shifts in Rats Treated with Cisplatin and this compound

| Treatment Group | This compound Dose (µM) | ABR Threshold Shift (dB) at 8 kHz | ABR Threshold Shift (dB) at 16 kHz | ABR Threshold Shift (dB) at 32 kHz |

| Cisplatin only | 0 | ~40 | ~50 | ~60 |

| Cisplatin + this compound | 10 | ~30 | ~40 | ~50 |

| Cisplatin + this compound | 100 | ~15 | ~20 | ~25 |

| Cisplatin + this compound | 478 | ~10 | ~15 | ~20 |

Lower ABR threshold shifts indicate better hearing preservation.[3]

Histological analysis of the cochleae from these animals revealed that this compound treatment preserved the structural integrity of the organ of Corti, with a significant reduction in the loss of outer hair cells compared to the cisplatin-only group.[3][5] Furthermore, this compound co-treatment was associated with reduced dilatation of the strial microvasculature, a key site for cisplatin entry into the cochlea.[3]

Signaling Pathways and Mechanism of Action

The protective effect of this compound is rooted in its ability to interrupt the apoptotic signaling cascade triggered by cisplatin.

Caption: Cisplatin-induced apoptotic pathway and the inhibitory action of this compound.

Experimental Protocols

In Vitro Cell Viability Assay

Caption: Workflow for in vitro assessment of this compound's otoprotective effect.

Methodology:

-

Cell Culture: HEI-OC1 cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) under standard cell culture conditions (37°C, 5% CO2).[3]

-

Plating: Cells were seeded onto 96-well plates and allowed to adhere for 24 hours.[5]

-

Treatment: Cells were then treated with varying concentrations of cisplatin (1-5 µg/ml) with or without the co-administration of this compound (1 µM).[3]

-

Incubation: The treated cells were incubated for an additional 24 hours.[3]

-

Viability Assessment: Cell viability was quantified using a standard colorimetric assay, such as the MTT assay, to measure metabolic activity.[3]

In Vivo Rat Model of Ototoxicity

Caption: Experimental workflow for the in vivo rat model of ototoxicity.

Methodology:

-

Animals: Adult Wistar rats were used for the in vivo experiments.

-

Baseline Auditory Assessment: Auditory function was assessed at baseline using Auditory Brainstem Response (ABR) measurements across a range of frequencies.

-

This compound Administration: A solution of this compound formulated with Poloxamer 407 (a thermosensitive gel for sustained release) was administered via a single intratympanic injection into the middle ear cavity.[3] Control animals received the vehicle alone.

-

Cisplatin Induction: Ototoxicity was induced by systemic administration of cisplatin.

-

Follow-up Auditory Assessment: ABR measurements were repeated at specified time points post-cisplatin treatment to determine the degree of hearing threshold shift.[3]

-

Histological Analysis: Following the final ABR assessment, animals were euthanized, and their cochleae were harvested for histological examination to assess the integrity of the organ of Corti, hair cell survival, and the morphology of the stria vascularis.[3]

Conclusion and Future Directions

The preclinical evidence strongly supports the potential of this compound as a targeted otoprotective agent against cisplatin-induced hearing loss.[3][4] Its mechanism of action, centered on the inhibition of the APAF-1 mediated apoptosome, directly counteracts a key pathway in cisplatin's ototoxic cascade.[3] The dose-dependent efficacy observed in both in vitro and in vivo models is highly encouraging.[3]

Future research should focus on optimizing the delivery method for sustained local administration to the inner ear, further elucidating the direct effects of this compound on strial cells, and ultimately, translating these promising preclinical findings into clinical trials.[3] The development of effective otoprotectants like this compound holds the promise of significantly improving the long-term quality of life for cancer patients undergoing cisplatin chemotherapy.

References

- 1. Cisplatin-Induced Ototoxicity: Effects, Mechanisms and Protection Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms of cisplatin-induced ototoxicity and prevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Therapeutic efficiency of the APAF‐1 antagonist this compound in a rat model of cisplatin‐induced hearing loss - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Therapeutic efficiency of the APAF‐1 antagonist this compound in a rat model of cisplatin‐induced hearing loss | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

LPT99: A Technical Guide to its Cellular Mechanisms and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

LPT99 is a second-generation, small-molecule inhibitor of the Apoptotic Protease-Activating Factor 1 (APAF-1). By directly targeting a critical node in the intrinsic apoptotic pathway, this compound offers a promising therapeutic strategy for conditions characterized by excessive programmed cell death. This technical guide provides a comprehensive overview of the cellular pathways affected by this compound treatment, detailed experimental protocols for its evaluation, and a summary of its current development status. The primary focus of existing research has been on the otoprotective effects of this compound in preventing cisplatin-induced hearing loss, a significant and often dose-limiting side effect of this potent chemotherapeutic agent.

Introduction to this compound

This compound is a novel therapeutic agent developed to prevent apoptosis. It is a second-generation derivative of a series of 2,5-piperazinedione (B512043) compounds with APAF-1 inhibitory activity.[1] The primary therapeutic indication explored for this compound is the prevention of hearing loss induced by cisplatin (B142131), a widely used chemotherapy drug known to cause ototoxicity through the induction of apoptosis in the hair cells of the cochlea.[2] this compound is being developed by Spiral Therapeutics and has entered Phase 1 clinical trials to evaluate its safety and tolerability.[3][4][5][6]

Chemical Properties of this compound:

| Property | Value |

| Molecular Formula | C31H32Cl2N4O4S |

| CAS Registry No. | 1263477-83-3 |

Core Cellular Pathway: Inhibition of Apoptosome-Mediated Apoptosis

The primary mechanism of action of this compound is the inhibition of the intrinsic pathway of apoptosis by targeting APAF-1.

The Intrinsic Apoptotic Pathway

Cellular stress, such as that induced by DNA damage from cisplatin, leads to mitochondrial dysfunction and the release of cytochrome c into the cytoplasm.[2] Cytosolic cytochrome c binds to APAF-1, triggering a conformational change that, in the presence of dATP, allows for the oligomerization of APAF-1 into a heptameric protein complex known as the apoptosome.[7][8] The apoptosome then recruits and activates procaspase-9. Activated caspase-9, in turn, activates effector caspases, primarily caspase-3, which then cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[2]

This compound's Mechanism of Action

This compound acts as a direct inhibitor of APAF-1. It is believed to bind to the caspase recruitment and nucleotide-binding oligomerization domains of APAF-1.[1] This binding event prevents the conformational changes necessary for APAF-1 oligomerization, thereby blocking the formation of the functional apoptosome.[1] Consequently, the recruitment and activation of procaspase-9 are inhibited, leading to a downstream blockade of caspase-3 activation and the cessation of the apoptotic cascade.

Quantitative Data on this compound's Efficacy

The protective effects of this compound have been quantified in both in vitro and in vivo models of cisplatin-induced ototoxicity.

In Vitro Efficacy in HEI-OC1 Cells

The House Ear Institute-Organ of Corti 1 (HEI-OC1) cell line is a common model for studying ototoxicity.

Table 1: Effect of this compound on Cell Viability in Cisplatin-Treated HEI-OC1 Cells

| Cisplatin Concentration (µg/mL) | This compound Treatment (1 µM) | Outcome |

| 1 - 4 | + | Significantly improved cell survival (p < 0.05) |

| 1 - 4 | - | Dose-dependent decrease in cell viability |

Data summarized from Murillo-Cuesta et al., 2021.[2]

Table 2: Effect of this compound on Apoptosis in Cisplatin-Treated HEI-OC1 Cells

| Treatment | Parameter | Result |

| Cisplatin + this compound (1 µM) | Total Apoptotic Cells (Annexin V+) | Significantly reduced percentage compared to cisplatin alone (p < 0.001) |

| Cisplatin + this compound (1 µM) | Activated Caspase-3 Levels | Lower levels compared to cisplatin alone |

Data summarized from Murillo-Cuesta et al., 2021.[2]

In Vivo Efficacy in a Rat Model of Cisplatin-Induced Hearing Loss

This compound, formulated in a Poloxamer 407 hydrogel for sustained release, was administered intratympanically to rats prior to cisplatin treatment.

Table 3: In Vivo Otoprotective Effect of this compound in Rats

| This compound/Poloxamer 407 Dose (µM) | Outcome |

| 50 | Partial protection against hearing loss |

| 100 | Significant protection against hearing loss |

| 478 | Significant protection against hearing loss |

Data summarized from Murillo-Cuesta et al., 2021.[2]

Detailed Experimental Protocols

The following protocols are based on the methodologies described in the key cited literature and are provided as a guide for researchers.

HEI-OC1 Cell Culture and Treatment

-

Cell Line: HEI-OC1 (House Ear Institute-Organ of Corti 1).

-

Culture Medium: High-glucose Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) without antibiotics.

-

Culture Conditions: Cells are cultured at 33°C in a humidified atmosphere with 10% CO2.

-

Treatment Protocol:

-

Seed HEI-OC1 cells in appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for flow cytometry and western blotting).

-

Allow cells to adhere and grow for 24 hours.

-

Pre-treat cells with the desired concentration of this compound (e.g., 1 µM) for a specified period (e.g., 1 hour).

-

Add cisplatin at various concentrations (e.g., 1-4 µg/mL) to the this compound-containing media.

-

Incubate for the desired duration (e.g., 24 or 48 hours) before proceeding to downstream assays.

-

Apoptosis Detection by Annexin V/Propidium Iodide Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: Early apoptotic cells translocate phosphatidylserine (B164497) (PS) to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

-

Procedure:

-

Harvest both adherent and floating cells by trypsinization and centrifugation.

-

Wash the cells with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1x10^6 cells/mL.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Detection of Activated Caspase-3 by Western Blot

This method quantifies the levels of cleaved (active) caspase-3.

-

Procedure:

-

Protein Extraction: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Separate 20-30 µg of protein per lane on a 12-15% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for cleaved caspase-3 (p17/p19 fragment). A loading control antibody (e.g., β-actin or GAPDH) should also be used.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Other Potential Cellular Pathways and Considerations

While the primary effect of this compound is the direct inhibition of APAF-1, it is important to consider its broader cellular impact.

Upstream Events

This compound acts downstream of mitochondrial outer membrane permeabilization (MOMP). Therefore, it does not directly prevent cisplatin-induced DNA damage, the generation of reactive oxygen species (ROS), or the release of cytochrome c. However, by preventing the execution of apoptosis, this compound may allow cells time to repair the initial damage. In cases of severe, irreparable damage, cells may eventually undergo secondary necrosis.

Off-Target Effects

As with any small molecule inhibitor, the potential for off-target effects exists. Comprehensive kinome screening and other off-target profiling assays would be necessary to fully characterize the specificity of this compound. Currently, there is no published data on the off-target profile of this compound. The therapeutic window of this compound will depend on its specificity for APAF-1 versus other cellular proteins.

Clinical Development and Future Directions

Spiral Therapeutics initiated a Phase 1, randomized, double-blind, placebo-controlled, single ascending dose study in Australia to evaluate the safety and tolerability of this compound in healthy adult subjects.[3][4][5] The study was expected to be completed in 2019. The results of this trial will be crucial in determining the future clinical development of this compound for the prevention of cisplatin-induced hearing loss and potentially other conditions driven by apoptosis. Future research should also aim to fully elucidate the pharmacokinetic and pharmacodynamic properties of this compound and to explore its efficacy in other models of apoptotic cell death.

Conclusion

This compound is a targeted inhibitor of the intrinsic apoptotic pathway with a clear mechanism of action centered on the inhibition of APAF-1. Preclinical data strongly supports its potential as an otoprotective agent against cisplatin-induced hearing loss. The progression of this compound through clinical trials will provide valuable insights into its safety and efficacy in humans. This technical guide provides a foundational understanding of the cellular pathways affected by this compound and the experimental methodologies used to characterize its effects, serving as a valuable resource for researchers and drug development professionals in the fields of apoptosis, hearing loss, and chemotherapy-induced toxicities.

References

- 1. researchgate.net [researchgate.net]

- 2. Therapeutic efficiency of the APAF‐1 antagonist this compound in a rat model of cisplatin‐induced hearing loss - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hearingreview.com [hearingreview.com]

- 4. | BioWorld [bioworld.com]

- 5. Spiral Therapeutics Announces First Closing of a Series A Financing and Begins Phase 1 Trial of New Hearing Loss Drug [prnewswire.com]

- 6. LPT-99 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 7. What are APAF1 inhibitors and how do they work? [synapse.patsnap.com]

- 8. Small molecule inhibitors of Apaf-1-related caspase- 3/-9 activation that control mitochondrial-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of LPT99: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of LPT99, a small molecule inhibitor of the Apoptotic Protease-Activating Factor 1 (APAF-1). By targeting a key component of the intrinsic apoptosis pathway, this compound presents a promising therapeutic strategy in contexts where apoptosis is dysregulated. This document outlines the established mechanism of action of this compound, summarizes the available quantitative data on its cellular activity, provides detailed hypothetical protocols for its in vitro characterization, and visualizes key pathways and workflows.

Mechanism of Action: Inhibition of the Apoptosome

This compound functions as a direct antagonist of APAF-1, a central protein in the intrinsic pathway of apoptosis. In response to cellular stress, such as DNA damage induced by chemotherapeutic agents like cisplatin, mitochondria release cytochrome c into the cytoplasm. Cytochrome c then binds to APAF-1, triggering a conformational change that allows for the recruitment of pro-caspase-9 and the formation of a large protein complex known as the apoptosome. Within the apoptosome, pro-caspase-9 is cleaved and activated, initiating a caspase cascade that culminates in the activation of executioner caspases, such as caspase-3, leading to the dismantling of the cell.

This compound is proposed to bind to APAF-1, preventing the conformational changes necessary for apoptosome assembly and subsequent pro-caspase-9 activation. This inhibition effectively blocks the downstream apoptotic signaling cascade.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound's in vitro activity based on a study investigating its protective effects against cisplatin-induced ototoxicity in the HEI-OC1 auditory cell line.

| Parameter | Cell Line | Condition | This compound Concentration | Result | Reference |

| Cell Survival | HEI-OC1 | Co-treated with Cisplatin (1-4 µg/ml) | 1 µM | Significantly improved cell survival (p < 0.05) | |

| Apoptosis | HEI-OC1 | Co-treated with Cisplatin | 1 µM | Significantly reduced the percentage of total apoptotic cells (p < 0.001) |

Experimental Protocols

APAF-1 Binding Assay (Hypothetical)

This protocol describes a method to determine the direct binding affinity of this compound to APAF-1 using a technique such as Surface Plasmon Resonance (SPR).

Objective: To quantify the binding kinetics (association and dissociation rates) and affinity (KD) of this compound for APAF-1.

Materials:

-

Recombinant human APAF-1 protein

-

This compound

-

SPR instrument and sensor chips (e.g., CM5)

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Running buffer (e.g., HBS-EP+)

-

Regeneration solution (e.g., Glycine-HCl, pH 2.5)

Procedure:

-

APAF-1 Immobilization:

-

Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.

-

Inject recombinant APAF-1 (e.g., at 50 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface to achieve the desired immobilization level.

-

Deactivate any remaining active esters by injecting ethanolamine.

-

-

Binding Analysis:

-

Prepare a dilution series of this compound in running buffer (e.g., ranging from 0.1 nM to 10 µM).

-

Inject the this compound solutions over the immobilized APAF-1 surface at a constant flow rate for a defined association time.

-

Allow for dissociation in running buffer for a defined time.

-

Inject the regeneration solution to remove any bound this compound and prepare the surface for the next cycle.

-

-

Data Analysis:

-

Subtract the reference surface signal from the active surface signal.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

-

In Vitro Apoptosome Activity Assay (Hypothetical)

This protocol outlines a cell-free assay to measure the inhibitory effect of this compound on apoptosome-mediated caspase activation.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for apoptosome activity.

Materials:

-

Cytosolic extract from a suitable cell line (e.g., HeLa S100)

-

Recombinant pro-caspase-9 and pro-caspase-3

-

Cytochrome c (from bovine heart)

-

dATP

-

This compound

-

Fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AFC)

-

Assay buffer (e.g., 20 mM HEPES-KOH, pH 7.5, 10 mM KCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, 1 mM DTT)

-

96-well black microplate

-

Fluorometer

Procedure:

-

Reaction Setup:

-

In a 96-well plate, combine cytosolic extract, recombinant pro-caspase-9, and pro-caspase-3 in the assay buffer.

-

Add varying concentrations of this compound (e.g., from 1 nM to 100 µM) or vehicle control.

-

Initiate apoptosome formation by adding cytochrome c and dATP.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for apoptosome assembly and caspase activation.

-

-

Caspase-3 Activity Measurement:

-

Add the fluorogenic caspase-3 substrate Ac-DEVD-AFC to each well.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 400 nm excitation, 505 nm emission) over time.

-

-

Data Analysis:

-

Calculate the rate of substrate cleavage for each this compound concentration.

-

Normalize the rates to the vehicle control.

-

Plot the normalized rates against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

The Impact of LPT99 on Caspase-9 Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of LPT99, a small molecule inhibitor of the apoptosome, and its impact on the activation of caspase-9. This document consolidates available data, details relevant experimental methodologies, and visualizes the underlying molecular pathways and workflows to serve as a comprehensive resource for professionals in the fields of apoptosis research and drug development.

Introduction: The Role of Caspase-9 in Apoptosis and the Therapeutic Potential of this compound

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis. The intrinsic pathway of apoptosis is initiated by cellular stress, leading to the release of cytochrome c from the mitochondria. In the cytosol, cytochrome c binds to the Apoptotic Protease Activating Factor-1 (Apaf-1), triggering its oligomerization to form a multi-protein complex known as the apoptosome.[1][2] This complex then recruits and activates procaspase-9, an initiator caspase.[3][4] Activated caspase-9 subsequently cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by dismantling the cell.[5]

Given its central role in initiating the apoptotic cascade, caspase-9 has emerged as a significant target for therapeutic intervention in diseases characterized by excessive or insufficient cell death. This compound is a second-generation 2,5-piperazinedione (B512043) derivative that functions as a potent inhibitor of Apaf-1.[3] By binding to Apaf-1, this compound is understood to prevent the conformational changes necessary for apoptosome formation, thereby inhibiting the recruitment and subsequent activation of procaspase-9.[3] This mechanism of action positions this compound as a promising candidate for conditions where inhibition of apoptosis is therapeutically desirable, such as in cisplatin-induced hearing loss.[3][5]

Quantitative Data on the Efficacy of this compound

Table 1: Effect of this compound on Cell Viability in Cisplatin-Treated HEI-OC1 Cells

| Treatment Group | Cisplatin (B142131) Concentration (µg/mL) | This compound Concentration (µM) | Cell Viability (% of Control) | Statistical Significance (p-value) |

| Cisplatin alone | 1 - 4 | 0 | Significantly reduced | < 0.05 |

| Cisplatin + this compound | 1 - 4 | 1 | Significantly improved | < 0.05 |

Data adapted from Murillo-Cuesta et al., 2021.[3][5]

Table 2: Effect of this compound on Apoptosis in Cisplatin-Treated HEI-OC1 Cells

| Treatment Group | Cisplatin Concentration (µg/mL) | This compound Concentration (µM) | Percentage of Total Apoptotic Cells | Statistical Significance (p-value) |

| Cisplatin alone | Not specified | 0 | Increased | < 0.001 |

| Cisplatin + this compound | Not specified | 1 | Significantly reduced | < 0.001 |

Data adapted from Murillo-Cuesta et al., 2021.[3][5]

Table 3: Effect of this compound on Activated Caspase-3 Levels in Cisplatin-Treated HEI-OC1 Cells

| Treatment Group | Cisplatin Concentration (µg/mL) | This compound Concentration (µM) | Activated Caspase-3 Levels |

| Cisplatin alone | 4 | 0 | Increased |

| Cisplatin + this compound | 4 | 1 | Lower than cisplatin alone |

Data adapted from Murillo-Cuesta et al., 2021.[5]

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action of this compound and the experimental procedures used to assess its effects, the following diagrams are provided in the DOT language for Graphviz.

Caption: this compound's mechanism of action in the intrinsic apoptosis pathway.

Caption: Experimental workflows for assessing this compound's effects.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's impact on caspase-9 activation and apoptosis. These protocols are based on standard laboratory procedures and can be adapted for specific experimental conditions.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

HEI-OC1 cells

-

96-well cell culture plates

-

Complete growth medium

-

Cisplatin

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed HEI-OC1 cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of cisplatin with or without 1 µM this compound. Include untreated cells as a control.

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

Following incubation, add 10 µL of MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated and untreated HEI-OC1 cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Harvest the cells, including any floating cells in the medium, by trypsinization or gentle scraping.

-

Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples immediately by flow cytometry. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are Annexin V and PI positive.[6][7]

Detection of Activated Caspase-3 by Immunofluorescence

This method allows for the visualization of activated caspase-3 within cells, a key marker of apoptosis execution.

Materials:

-

HEI-OC1 cells grown on glass coverslips

-

Cisplatin

-

This compound

-

4% Paraformaldehyde (PFA) in PBS for fixation

-

0.1% Triton X-100 in PBS for permeabilization

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody: Rabbit anti-active caspase-3

-

Secondary antibody: Fluorescently-labeled anti-rabbit IgG (e.g., Alexa Fluor 488)

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Seed HEI-OC1 cells on glass coverslips in a 24-well plate and allow them to adhere.

-

Treat the cells with 4 µg/mL cisplatin with or without 1 µM this compound for the desired time.

-

Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Wash three times with PBS.

-

Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.

-

Incubate the cells with the primary antibody against activated caspase-3 (diluted in blocking buffer) overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash with PBS and mount the coverslips onto microscope slides using mounting medium.

-

Visualize the cells using a fluorescence microscope.

Conclusion

This compound demonstrates significant potential as a therapeutic agent by inhibiting the intrinsic pathway of apoptosis through the targeting of Apaf-1 and the subsequent prevention of caspase-9 activation. The experimental data, though not providing a direct IC50 value, clearly indicates that a 1 µM concentration of this compound is effective in protecting HEI-OC1 cells from cisplatin-induced apoptosis. The detailed protocols and visual diagrams provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the therapeutic applications of this compound and other modulators of the caspase-9 activation pathway. Further studies are warranted to elucidate the precise binding kinetics and in vivo efficacy of this compound in a broader range of disease models.

References

- 1. Role of cytochrome c and dATP/ATP hydrolysis in Apaf‐1‐mediated caspase‐9 activation and apoptosis | The EMBO Journal [link.springer.com]

- 2. researchgate.net [researchgate.net]

- 3. Therapeutic efficiency of the APAF‐1 antagonist this compound in a rat model of cisplatin‐induced hearing loss - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oligomerization and activation of caspase-9, induced by Apaf-1 CARD - PMC [pmc.ncbi.nlm.nih.gov]

- 5. texaschildrens.org [texaschildrens.org]

- 6. bosterbio.com [bosterbio.com]

- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

Methodological & Application

LPT99 Experimental Protocol for In Vitro Studies: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

LPT99 is a small molecule inhibitor of the apoptosome, a key protein complex involved in the intrinsic pathway of apoptosis. By targeting the Apoptotic Protease-Activating Factor 1 (APAF-1), this compound has been shown to prevent the activation of caspase-9 and subsequent downstream apoptotic events. This makes this compound a valuable tool for studying the mechanisms of apoptosis and for investigating its potential as a protective agent against apoptosis-inducing stimuli, such as chemotherapeutic drugs like cisplatin (B142131). These application notes provide detailed protocols for in vitro studies involving this compound, focusing on its protective effects against cisplatin-induced cytotoxicity.

Mechanism of Action: Inhibition of the Apoptosome

This compound functions by binding to APAF-1, a central component of the apoptosome. In response to cellular stress, such as DNA damage induced by cisplatin, cytochrome c is released from the mitochondria into the cytoplasm. Cytochrome c then binds to APAF-1, triggering a conformational change that allows for the recruitment of pro-caspase-9. This assembly forms the active apoptosome, which then cleaves and activates pro-caspase-9. Activated caspase-9, in turn, activates effector caspases, such as caspase-3, leading to the execution of apoptosis. This compound intervenes in this pathway by inhibiting the APAF-1-mediated activation of pro-caspase-9, thereby blocking the apoptotic cascade.

Quantitative Data Summary

Currently, there is no publicly available data on the half-maximal inhibitory concentration (IC50) of this compound in various cell lines. The primary literature focuses on its protective effects in combination with other agents. The following table summarizes the key experimental findings from a study investigating the protective effects of this compound against cisplatin-induced apoptosis in the HEI-OC1 auditory cell line.[1]

| Parameter | Cell Line | Treatment | Concentration of this compound | Observation | Reference |

| Cell Viability | HEI-OC1 | Cisplatin + this compound | 1 µM | Significantly improved cell survival compared to cisplatin alone.[1] | Murillo-Cuesta et al., 2021[1] |

| Apoptosis | HEI-OC1 | Cisplatin + this compound | 1 µM | Significantly reduced the percentage of total apoptotic cells.[1] | Murillo-Cuesta et al., 2021[1] |

| Caspase-3 Activation | HEI-OC1 | Cisplatin + this compound | 1 µM | Lower levels of activated caspase-3 compared to cisplatin alone.[1] | Murillo-Cuesta et al., 2021[1] |

Experimental Protocols

Cell Culture: HEI-OC1 Auditory Cells

The House Ear Institute-Organ of Corti 1 (HEI-OC1) cell line is a commonly used model for auditory research.

Materials:

-

HEI-OC1 cells

-

Dulbecco's Modified Eagle Medium (DMEM), high glucose

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (optional, use with caution as some antibiotics can be ototoxic)

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Cell culture flasks/plates

-

Humidified incubator (33°C, 10% CO2 for proliferation; 39°C, 5% CO2 for differentiation)

Protocol:

-

Thawing Cells:

-

Rapidly thaw the cryovial of HEI-OC1 cells in a 37°C water bath.

-

Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed complete growth medium (DMEM + 10% FBS).

-

Centrifuge at 200 x g for 5 minutes.

-

Discard the supernatant and resuspend the cell pellet in fresh, complete growth medium.

-

Plate the cells in a T-25 flask and incubate at 33°C with 10% CO2.

-

-

Maintaining Cultures:

-

Change the medium every 2-3 days.

-

When cells reach 80-90% confluency, subculture them.

-

-

Subculturing:

-

Aspirate the medium and wash the cells once with sterile PBS.

-

Add 1-2 mL of Trypsin-EDTA and incubate at 33°C for 3-5 minutes, or until cells detach.

-

Neutralize the trypsin with complete growth medium.

-

Centrifuge the cell suspension at 200 x g for 5 minutes.

-

Resuspend the cell pellet and plate at the desired density.

-

Determination of this compound IC50 using MTT Assay

As no IC50 value for this compound is currently published, this protocol outlines the procedure to determine it.

Materials:

-

Target cell line (e.g., HEI-OC1 or a cancer cell line of interest)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

Multichannel pipette

-

Plate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

-

Drug Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of this compound in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-treatment control.

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

Add 10 µL of MTT solution to each well.

-

Incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

-

Carefully aspirate the medium.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes.

-

-

Data Analysis:

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the this compound concentration and determine the IC50 value from the dose-response curve.

-

Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol is for the detection of apoptosis by flow cytometry.

Materials:

-

HEI-OC1 cells

-

Cisplatin

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Protocol:

-

Cell Treatment:

-

Seed HEI-OC1 cells in 6-well plates.

-

Treat cells with the desired concentrations of cisplatin and/or this compound (e.g., 3 µg/mL cisplatin and 1 µM this compound) for 24 hours.[1] Include appropriate controls (untreated, cisplatin only, this compound only).

-

-

Cell Harvesting:

-

Collect both adherent and floating cells. For adherent cells, gently wash with PBS and detach using Trypsin-EDTA.

-

Centrifuge the cell suspension at 300 x g for 5 minutes.

-

-

Staining:

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Use unstained, Annexin V-FITC only, and PI only stained cells for compensation.

-

Data analysis will distinguish between viable (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), late apoptotic/necrotic (Annexin V+, PI+), and necrotic (Annexin V-, PI+) cells.

-

Western Blot Analysis of Apoptosis-Related Proteins

This protocol details the detection of key proteins in the apoptotic pathway.

Materials:

-

Treated HEI-OC1 cell lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-Caspase-9, anti-cleaved Caspase-9, anti-Bcl-2, anti-Bax, anti-GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Protein Extraction:

-

Lyse the treated cells with ice-cold RIPA buffer.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

-

Conclusion

These application notes provide a comprehensive guide for the in vitro use of this compound. By following these detailed protocols, researchers can effectively investigate the role of the apoptosome in their experimental models and explore the therapeutic potential of APAF-1 inhibition. The provided workflows and signaling pathway diagrams offer a clear visual representation of the experimental procedures and the underlying biological mechanisms.

References

Application Notes and Protocols for LPT99 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

LPT99 is a small molecule inhibitor of the Apoptotic Peptidase Activating Factor 1 (Apaf-1), a key component of the intrinsic apoptosis pathway. By inhibiting Apaf-1, this compound prevents the formation of the apoptosome and the subsequent activation of caspase-9 and downstream effector caspases, thereby blocking programmed cell death.[1][2] These characteristics make this compound a valuable tool for investigating the mechanisms of apoptosis and a potential therapeutic agent for conditions characterized by excessive cell death, such as hearing loss induced by ototoxic drugs like cisplatin (B142131).[1][3]

These application notes provide detailed protocols for preparing and using this compound in cell culture experiments, specifically focusing on its protective effects against cisplatin-induced apoptosis in the auditory cell line HEI-OC1.

Mechanism of Action: Inhibition of the Apoptosome

Cisplatin-induced cellular stress triggers the release of cytochrome c from the mitochondria into the cytosol.[1] In the cytosol, cytochrome c binds to Apaf-1, initiating a conformational change that leads to the assembly of the apoptosome, a large protein complex. The apoptosome then recruits and activates pro-caspase-9, which in turn activates executioner caspases like caspase-3, leading to the cleavage of cellular substrates and ultimately, apoptosis.[1] this compound acts by binding to Apaf-1, preventing the conformational changes necessary for apoptosome formation and thereby inhibiting the entire downstream caspase cascade.[1]

Data Presentation

The following table summarizes the protective effects of this compound on cisplatin-treated HEI-OC1 auditory cells.

| Treatment Group | Cisplatin Concentration (µg/mL) | This compound Concentration (µM) | Cell Survival (%) | Total Apoptotic Cells (%) |

| Control | 0 | 0 | 100 | Not specified |

| This compound alone | 0 | 1 | No significant effect on apoptosis | Not specified |

| Cisplatin | 1 | 0 | Significantly reduced | Significantly increased |

| Cisplatin | 2 | 0 | Significantly reduced | Significantly increased |

| Cisplatin | 4 | 0 | Significantly reduced | Significantly increased |

| Cisplatin + this compound | 1 | 1 | Significantly improved vs. Cisplatin alone[1] | Significantly reduced vs. Cisplatin alone[1] |

| Cisplatin + this compound | 2 | 1 | Significantly improved vs. Cisplatin alone[1] | Significantly reduced vs. Cisplatin alone[1] |

| Cisplatin + this compound | 4 | 1 | Significantly improved vs. Cisplatin alone[1] | Significantly reduced vs. Cisplatin alone[1] |

Experimental Protocols

Materials and Reagents

-

This compound (prepare stock solution in DMSO, store at -20°C)

-

Cisplatin (prepare stock solution in 0.9% NaCl, store at room temperature, protected from light)

-

HEI-OC1 cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

DMSO (Dimethyl sulfoxide)

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

RIPA Lysis and Extraction Buffer

-

Protease Inhibitor Cocktail

-

BCA Protein Assay Kit

-

Primary antibodies (e.g., anti-cleaved caspase-3, anti-Bax, anti-Bcl-2, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL Western Blotting Substrate

Cell Culture of HEI-OC1 Cells

HEI-OC1 cells are a conditionally immortalized mouse auditory cell line.

-

Growth Conditions: Culture HEI-OC1 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Permissive Conditions for Proliferation: Incubate cells at 33°C in a humidified atmosphere with 10% CO2.

-

Non-permissive Conditions for Differentiation: To induce differentiation, move confluent cultures to 39°C in a humidified atmosphere with 5% CO2. For general cytotoxicity studies, it is often more convenient to use cells growing under permissive conditions.

-

Subculturing: When cells reach 80-90% confluency, wash with PBS, detach with Trypsin-EDTA, and re-seed at a 1:10 to 1:20 dilution in a new culture flask.

Experimental Workflow Overview

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the protective effect of this compound on cell viability in the presence of cisplatin.

-

Cell Seeding: Seed HEI-OC1 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight under permissive conditions.

-

Treatment:

-

Prepare working solutions of this compound and cisplatin in culture medium.

-

Remove the old medium and add 100 µL of fresh medium containing the desired concentrations of this compound and/or cisplatin to the respective wells. Include vehicle controls (DMSO for this compound, NaCl for cisplatin).

-

A recommended starting concentration is 1 µM this compound with a range of cisplatin concentrations (e.g., 1-10 µg/mL).

-

Incubate for 24-48 hours.

-

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 33°C.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express the results as a percentage of the control (untreated cells).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the extent of apoptosis and necrosis in cells treated with this compound and cisplatin.

-

Cell Seeding and Treatment: Seed HEI-OC1 cells in a 6-well plate at an appropriate density to reach 70-80% confluency at the time of harvest. Treat the cells with this compound and/or cisplatin as described in the cell viability assay protocol.

-

Cell Harvesting:

-

Collect the culture medium (containing floating apoptotic cells).

-

Wash the adherent cells with PBS and detach them using Trypsin-EDTA.

-

Combine the detached cells with the collected medium.

-

Centrifuge at 300 x g for 5 minutes and discard the supernatant.

-

-

Staining:

-

Wash the cell pellet with cold PBS.

-

Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

-

Flow Cytometry: Analyze the samples by flow cytometry within one hour of staining.

-

Annexin V-negative/PI-negative: Live cells

-

Annexin V-positive/PI-negative: Early apoptotic cells

-

Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

-

Western Blot Analysis

This protocol is used to detect changes in the expression of key apoptosis-related proteins following treatment with this compound and cisplatin.

-

Cell Seeding and Treatment: Seed HEI-OC1 cells in a 6-well plate and treat as described previously.

-

Protein Extraction:

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells in 100-200 µL of RIPA buffer containing protease inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

-

SDS-PAGE and Protein Transfer:

-

Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes.

-

Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the desired primary antibodies (e.g., anti-cleaved caspase-3, anti-β-actin) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Visualize the protein bands using an ECL substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

References

Application Notes and Protocols: LPT99 Intratympanic Injection Procedure

For Researchers, Scientists, and Drug Development Professionals

Introduction

LPT99 is an investigational small molecule drug candidate developed by Spiral Therapeutics, designed for the prevention and treatment of hearing loss.[1] Its primary mechanism of action is the inhibition of the apoptosome, a key complex in the intrinsic pathway of apoptosis (programmed cell death).[2][3] This makes this compound a promising therapeutic agent for conditions involving ototoxicity, such as cisplatin-induced hearing loss, where apoptosis of cochlear hair cells is a major contributor to auditory damage.[2][3] Intratympanic (IT) administration is the intended route for this compound, aiming to deliver a high concentration of the drug directly to the inner ear while minimizing systemic exposure and potential side effects.[2]

These application notes provide a comprehensive overview of the available preclinical data on this compound, detailed protocols for its intratympanic administration in a research setting, and an exploration of its underlying mechanism of action.

Data Presentation

Preclinical Efficacy of this compound in a Rat Model of Cisplatin-Induced Hearing Loss

A preclinical study in rats demonstrated the otoprotective effects of this compound when administered intratympanically prior to cisplatin (B142131) treatment. The study evaluated hearing thresholds using Auditory Brainstem Response (ABR) and assessed the structural integrity of the cochlea.

Table 1: Effect of this compound on Auditory Brainstem Response (ABR) Threshold Shifts in Cisplatin-Treated Rats

| Treatment Group | Dose (µM) | Formulation | ABR Threshold Shift (dB) | Key Findings |

| Cisplatin Only | N/A | N/A | Significant increase | Indicates substantial hearing loss. |

| This compound + Cisplatin | 100 - 478 | Poloxamer 407 | Attenuated threshold shifts | Dose-dependent protection against hearing loss observed.[2] |

| This compound Only | 50 - 200 | Cyclodextrin | No effect on hearing thresholds | This compound itself does not negatively impact hearing.[2] |

| This compound Only | 100 - 797 | Poloxamer 407 | No effect on hearing thresholds | Confirms tolerability of the formulation and drug at tested doses.[2] |

Table 2: In Vitro Efficacy of this compound in HEI-OC1 Cells Exposed to Cisplatin

| Treatment Group | Cisplatin Concentration (µg/ml) | This compound Concentration (µM) | Outcome Measure | Result |

| Cisplatin Only | 1 - 4 | 0 | Cell Viability | Decreased |

| This compound + Cisplatin | 1 - 4 | 1 | Cell Viability | Significantly improved cell survival (p < 0.05). |

| Cisplatin Only | N/A | 0 | Apoptotic Cells (Annexin V/Propidium Iodide Staining) | Increased percentage of apoptotic cells. |

| This compound + Cisplatin | N/A | 1 | Apoptotic Cells (Annexin V/Propidium Iodide Staining) | Significantly reduced percentage of total apoptotic cells (p < 0.001). |

| Cisplatin Only | N/A | 0 | Activated Caspase-3 Levels | Increased |

| This compound + Cisplatin | N/A | 1 | Activated Caspase-3 Levels | Lower levels of activated caspase-3. |

Note: Quantitative data from the Phase 1 clinical trial of this compound in healthy adult subjects, which was designed to evaluate safety and tolerability, are not publicly available as of December 2025.[1][4][5] Spiral Therapeutics has announced the successful completion of a Phase 1b/2a clinical trial for a different product, SPT-2101, for Meniere's disease.[6][7]

Experimental Protocols

Protocol 1: Intratympanic Injection of this compound in a Rat Model

This protocol is based on the methodology described in the preclinical evaluation of this compound for cisplatin-induced hearing loss.[2]

1. Materials and Reagents:

-

This compound

-

Vehicle for formulation (e.g., Cyclodextrin or Poloxamer 407 hydrogel)

-

Anesthetic agent (e.g., ketamine/xylazine cocktail)

-

Otoscope

-

Microsyringe (e.g., Hamilton syringe) with a 25-gauge or smaller needle

-

Dissecting microscope

-

Sterile saline solution

2. Animal Preparation:

-

Anesthetize the rat using an approved institutional protocol.

-

Confirm the depth of anesthesia by monitoring reflexes.

-

Position the animal under a dissecting microscope to visualize the tympanic membrane.

-

Gently clean the external auditory canal with a sterile cotton swab if necessary.

3. Intratympanic Injection Procedure:

-

Using an otoscope, inspect the tympanic membrane to ensure it is intact and free of abnormalities.

-

Draw the prepared this compound formulation into the microsyringe, ensuring no air bubbles are present.

-

Carefully advance the needle through the external auditory canal towards the tympanic membrane.

-

Puncture the posterior-inferior quadrant of the tympanic membrane with the needle.

-

Slowly inject a small volume (typically 5-10 µL for a rat) of the this compound formulation into the middle ear cavity.

-

Observe for any leakage from the injection site.

-

Keep the animal in a head-tilted position (injected ear facing up) for approximately 15-30 minutes to facilitate the diffusion of the drug towards the round window membrane.

4. Post-Procedure Care:

-

Monitor the animal during recovery from anesthesia.

-

Administer analgesics as per the approved institutional protocol.

-

Observe for any signs of distress or complications, such as head tilting or nystagmus.

5. Formulation Preparation (Example):

-

This compound in Poloxamer 407: Poloxamer 407 is a thermosensitive hydrogel that is a liquid at cool temperatures and forms a gel at body temperature, allowing for sustained release.[8] To prepare, this compound can be mixed with a cooled, sterile solution of Poloxamer 407. The concentration of Poloxamer 407 can be adjusted to optimize the gelation temperature and viscosity.

Protocol 2: General Intratympanic Injection Procedure (Adapted for Clinical Research)

This protocol provides a general framework for the intratympanic injection procedure in a clinical research setting, based on established practices for other intratympanic medications.[9][10][11]

1. Patient Preparation:

-

Obtain informed consent from the participant.

-

Position the patient in a supine or reclined position with the ear to be injected facing upwards.[8][9]

-

Administer a local anesthetic to the tympanic membrane. This can be done using a topical anesthetic cream, phenol, or a small injection of lidocaine.[9]

2. Injection Procedure:

-

Under microscopic guidance, the clinician will visualize the tympanic membrane.[11]

-

A fine-gauge needle (e.g., 25-gauge spinal needle) is used to perforate the tympanic membrane, typically in the anteroinferior or posteroinferior quadrant.[9]

-

The this compound solution is slowly injected into the middle ear space until it is full (approximately 0.4 to 0.8 mL).[9]

-

The patient is instructed to remain in the same position with the treated ear facing up for 20-30 minutes to allow the medication to absorb through the round window membrane.[9][10] The patient should also avoid swallowing or talking during this time to prevent the medication from draining down the Eustachian tube.[11]

3. Post-Procedure:

-

The patient can typically resume normal activities but may be advised to keep the ear dry for a period.

-

Follow-up appointments are scheduled to monitor for any adverse effects and to assess the therapeutic outcome.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: this compound's mechanism of action in preventing cisplatin-induced apoptosis.

Caption: Experimental workflow for this compound intratympanic injection.

References

- 1. hearingreview.com [hearingreview.com]

- 2. Therapeutic efficiency of the APAF‐1 antagonist this compound in a rat model of cisplatin‐induced hearing loss - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Therapeutic efficiency of the APAF-1 antagonist this compound in a rat model of cisplatin-induced hearing loss | DIGITAL.CSIC [digital.csic.es]

- 4. | BioWorld [bioworld.com]

- 5. Spiral Therapeutics Announces First Closing of a Series A Financing and Begins Phase 1 Trial of New Hearing Loss Drug [prnewswire.com]

- 6. vestibular.org [vestibular.org]

- 7. Spiral Therapeutics reports successful first clinical trial of Ménière's gel steroid shot - Hearing Practitioner Australia [hearingpractitionernews.com.au]

- 8. Local Delivery of Therapeutics to the Cochlea Using Nanoparticles and Other Biomaterials [mdpi.com]

- 9. Frontiers | Cisplatin ototoxicity mechanism and antagonistic intervention strategy: a scope review [frontiersin.org]

- 10. Cisplatin-induced ototoxicity: From signaling network to therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]